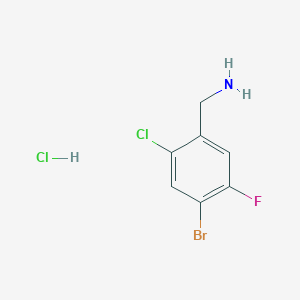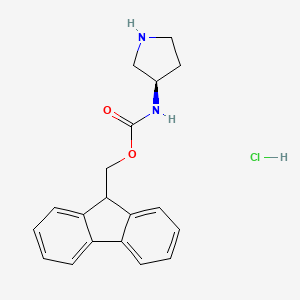
(R)-3-(Fmoc-amino)pyrrolidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Fmoc-amino)pyrrolidine hydrochloride is a compound that features a pyrrolidine ring with an amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group on the pyrrolidine ring with the Fmoc group. This is achieved through a series of steps:
Starting Material: The synthesis begins with ®-3-aminopyrrolidine.
Protection: The amino group is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Purification: The product is purified through crystallization or chromatography to obtain ®-3-(Fmoc-amino)pyrrolidine.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-(Fmoc-amino)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Systems: Automated systems for protection and purification steps to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(Fmoc-amino)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: Used in peptide synthesis to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products
Deprotected Amino Pyrrolidine: Removal of the Fmoc group yields ®-3-aminopyrrolidine.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Peptides: Formation of peptides when used in peptide synthesis.
Scientific Research Applications
®-3-(Fmoc-amino)pyrrolidine hydrochloride has several applications in scientific research:
Peptide Synthesis: Widely used as a building block in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Material Science: Utilized in the development of functional materials due to its self-assembly properties.
Mechanism of Action
The mechanism of action of ®-3-(Fmoc-amino)pyrrolidine hydrochloride primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Fmoc-amino)pyrrolidine hydrochloride: The enantiomer of ®-3-(Fmoc-amino)pyrrolidine hydrochloride.
Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.
Boc-protected amino acids: Amino acids protected with tert-butyloxycarbonyl (Boc) group.
Uniqueness
®-3-(Fmoc-amino)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable compound in organic synthesis and peptide chemistry.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18,20H,9-12H2,(H,21,22);1H/t13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZPPSRUIFDDD-BTQNPOSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
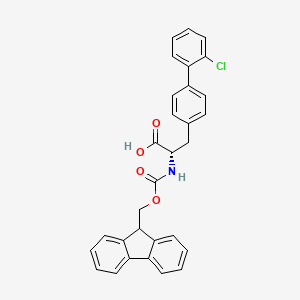
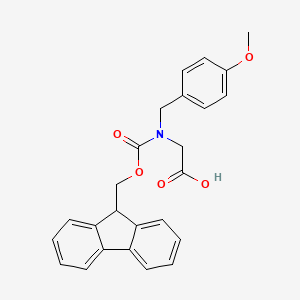
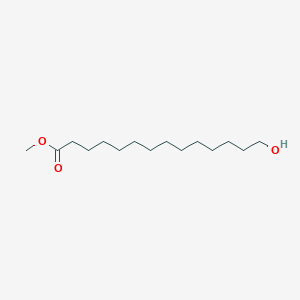
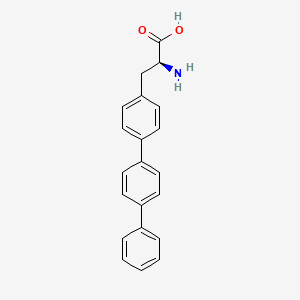
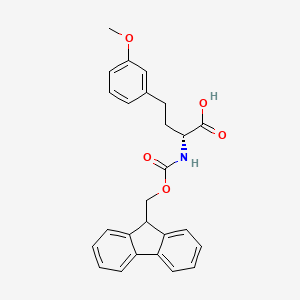
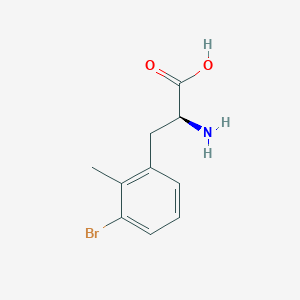
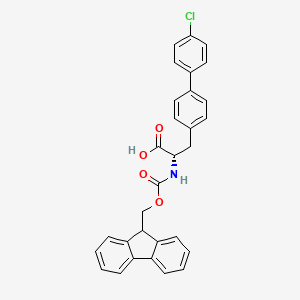
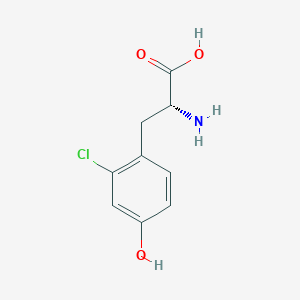
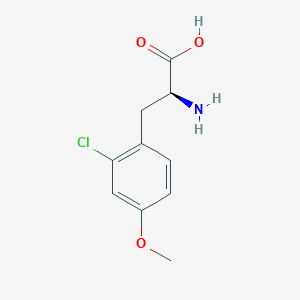

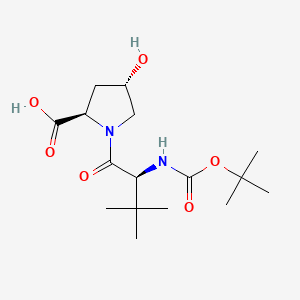
![3-[3-(Boc-amino)propoxy]propanoic acid](/img/structure/B8177475.png)

